6-deoxy-N-[3-nitro-5-(phenylthio)phenyl]hexopyranosylamine
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Overview
Description
The compound “6-deoxy-N-[3-nitro-5-(phenylthio)phenyl]hexopyranosylamine” is a hexopyranosylamine derivative. Hexopyranosylamines are a type of sugar derivative where an amine group (-NH2) replaces a hydroxyl group (-OH) in the sugar molecule. In this case, the amine is further substituted with a “3-nitro-5-(phenylthio)phenyl” group. The “3-nitro-5-(phenylthio)phenyl” part of the molecule indicates the presence of a nitro group (-NO2) and a phenylthio group (-SC6H5) on a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the hexopyranosylamine sugar derivative, and the introduction of the “3-nitro-5-(phenylthio)phenyl” group. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the hexopyranosylamine sugar ring and the “3-nitro-5-(phenylthio)phenyl” group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, the phenylthio group, and the hexopyranosylamine sugar ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could make it more reactive, while the sugar ring could influence its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-6-(3-nitro-5-phenylsulfanylanilino)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-10-15(21)16(22)17(23)18(26-10)19-11-7-12(20(24)25)9-14(8-11)27-13-5-3-2-4-6-13/h2-10,15-19,21-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTTUASWHSPFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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